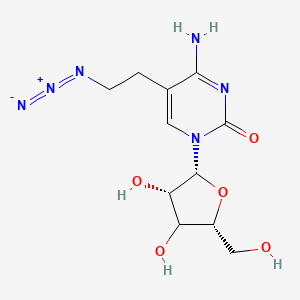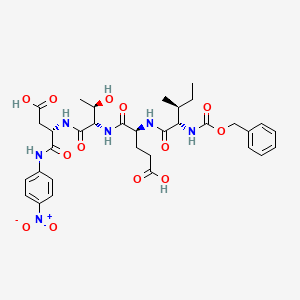
ER degrader 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ER degrader 5 involves the preparation of thieno[2,3-e]indazole derivatives. Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques similar to those used in the laboratory preparation .
Chemical Reactions Analysis
ER degrader 5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs .
Scientific Research Applications
ER degrader 5 has a wide range of scientific research applications:
Mechanism of Action
ER degrader 5 exerts its effects by binding to the estrogen receptor and inducing its degradation. This process involves increasing the hydrophobicity and instability of the receptor, leading to its downregulation . The molecular targets of this compound include both wild-type and mutant forms of the estrogen receptor, making it effective against a broad range of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
ER degrader 5 is unique compared to other selective estrogen receptor degraders due to its high potency and oral bioavailability. Similar compounds include:
Camizestrant (AZD9833): A next-generation oral selective estrogen receptor degrader that shows promise in preclinical models of estrogen receptor-positive breast cancer.
This compound stands out due to its superior antitumor activity and favorable drug properties, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C26H18F2O4S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-3-[4-[[6-fluoro-2-(4-fluoro-2,6-dimethylbenzoyl)-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H18F2O4S/c1-14-11-18(28)12-15(2)23(14)24(31)26-25(20-9-6-17(27)13-21(20)33-26)32-19-7-3-16(4-8-19)5-10-22(29)30/h3-13H,1-2H3,(H,29,30)/b10-5+ |
InChI Key |
VMVZYLAEKNIDOM-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)/C=C/C(=O)O)C)F |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


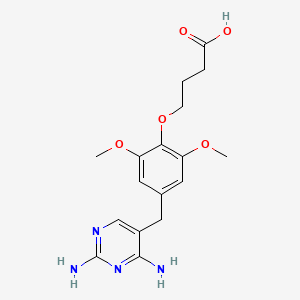
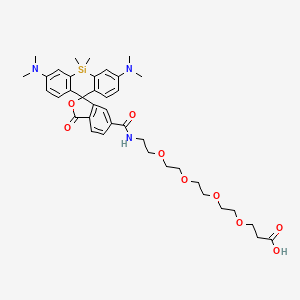
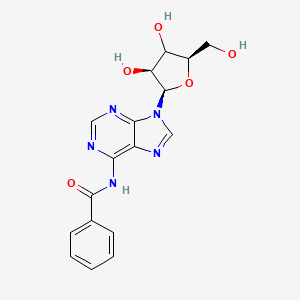
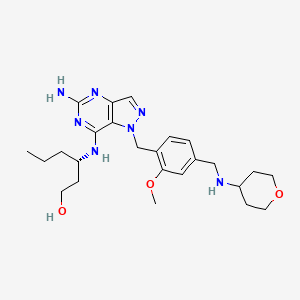
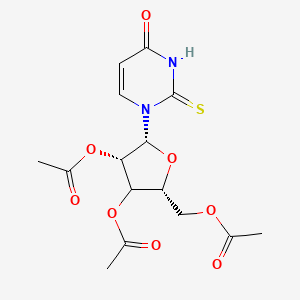
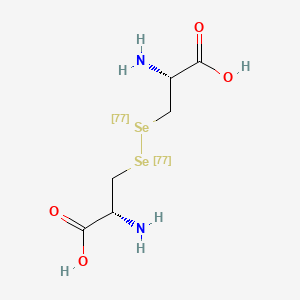

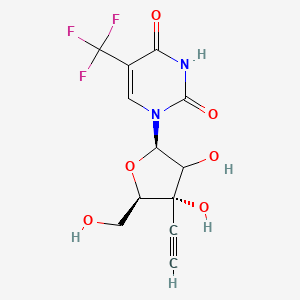
![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)
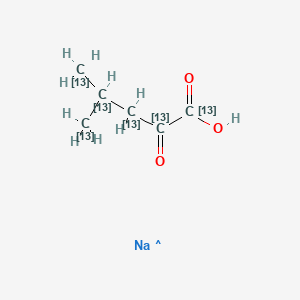
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)
![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
